Quercetin 3-sulfate

Description

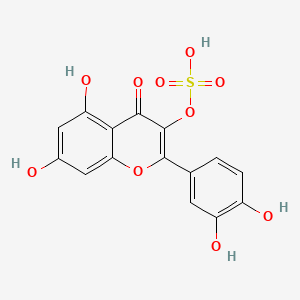

Structure

3D Structure

Properties

IUPAC Name |

[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAYVNOVGHZZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209729 | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-3-(sulfooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60889-05-6 | |

| Record name | Quercetin 3-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60889-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060889056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-3-(sulfooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCETIN 3-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSS6HSA3AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quercetin 3-sulfate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-sulfate is a major plasma metabolite of quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables. As the sulfated conjugate, it exhibits modified physicochemical properties, including enhanced solubility, which significantly influences its bioavailability and biological activities. This technical guide provides an in-depth overview of the chemical structure, properties, and biological functions of this compound. It includes a summary of its antioxidant, anti-inflammatory, and anticancer effects, along with insights into the signaling pathways it modulates. Detailed experimental protocols for its synthesis, isolation, and biological evaluation are also presented to facilitate further research and drug development.

Chemical Structure and Identification

This compound is structurally characterized by a sulfate group attached to the hydroxyl group at the 3-position of the quercetin backbone.[1] This modification occurs in vivo through the action of sulfotransferase enzymes.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate[2] |

| CAS Number | 60889-05-6[2] |

| Molecular Formula | C₁₅H₁₀O₁₀S[2] |

| SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O)O[2] |

| InChI | InChI=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23)[2] |

| InChIKey | DNAYVNOVGHZZLH-UHFFFAOYSA-N[2] |

Physicochemical Properties

The addition of a sulfate group significantly alters the physicochemical properties of quercetin, most notably increasing its water solubility.[1] This enhanced solubility plays a crucial role in its systemic bioavailability and distribution.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 382.30 g/mol | [3] |

| logP | 1.6 | [4] |

| logS | -2.8 | [5] |

| pKa (Strongest Acidic) | -2.5 | [5] |

| Polar Surface Area | 179 Ų | [4] |

| Rotatable Bond Count | 3 | [4] |

| Melting Point | Data not available for sulfated form. Quercetin (aglycone): 316 °C | [6] |

| Boiling Point | Data not available for sulfated form. Quercetin (aglycone): >300 °C (decomposes) | |

| Solubility | Soluble in water, DMSO (Slightly), Methanol (Very Slightly, Heated, Sonicated) | [1] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, although its potency can differ from that of its parent compound, quercetin. The sulfation can either enhance or diminish specific biological effects.

Antioxidant Activity

This compound demonstrates antioxidant properties by scavenging free radicals, though some studies suggest its activity may be reduced compared to quercetin due to the sulfation of a key hydroxyl group.[7]

Anti-inflammatory Effects

The compound modulates inflammatory pathways. For instance, this compound has been shown to oppose lipopolysaccharide (LPS)-induced inflammatory changes in vascular responses.[3] It can inhibit the production of inflammatory mediators, contributing to its anti-inflammatory profile.

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Studies on human breast cancer MCF-7 cells have shown that it can inhibit cell growth and induce apoptosis, primarily through a reactive oxygen species (ROS)-dependent pathway.[5][8]

ROS-dependent apoptosis pathway induced by this compound in MCF-7 cells.

Enzyme Inhibition

A notable biological activity of this compound is its ability to inhibit certain enzymes. It is a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and the production of uric acid.[9] This inhibition is significantly stronger than that of quercetin itself.

Inhibition of Xanthine Oxidase by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Synthesis of this compound

4.1.1. Chemical Synthesis [10]

-

Drying of Quercetin: Dissolve quercetin (0.5 g, 1.7 mmol) in dry pyridine and remove the solvent by rotary evaporation. Repeat this process twice to ensure the removal of any associated water.

-

Sulfation Reaction: Dissolve the dried quercetin in dioxane (50 mL). Add sulfur trioxide-N-triethylamine complex (3.1 g, 16.9 mmol) under an argon atmosphere.

-

Incubation: Place the reaction vessel in a water bath at 40 °C for 90 minutes. The sulfated products will precipitate.

-

Product Recovery: Decant the dioxane and redissolve the precipitate in methanol.

-

Purification: Purify the resulting quercetin sulfates using High-Performance Liquid Chromatography (HPLC).

4.1.2. Enzymatic Synthesis [5]

-

Reaction Mixture Preparation: Dissolve quercetin (200 mg, 0.664 mmol) in 5 mL of acetone. Add 24 mL of 100 mM Tris-glycine buffer (pH 8.9), p-nitrophenyl sulfate (p-NPS) (205 mg, 0.80 mmol), and arylsulfotransferase (AST) from Desulfitobacterium hafniense.

-

Incubation: Incubate the reaction mixture under specific conditions suitable for the enzyme's activity (e.g., controlled temperature and time).

-

Purification: Separate and purify the resulting quercetin sulfates, including this compound, from the reaction mixture using preparative HPLC.

References

- 1. Buy this compound | 60889-05-6 [smolecule.com]

- 2. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]

- 3. Different antitumor effects of quercetin, quercetin-3′-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. Antiproliferative activity of long chain acylated esters of quercetin-3-O-glucoside in hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic Preparation and Biophysical Properties of Sulfated Quercetin Metabolites [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory, Antioxidant, Moisturizing, and Antimelanogenesis Effects of Quercetin 3-O-β-D-Glucuronide in Human Keratinocytes and Melanoma Cells via Activation of NF-κB and AP-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoenzymatic Preparation and Biophysical Properties of Sulfated Quercetin Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpb.com [ijrpb.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

Biosynthesis of Quercetin 3-sulfate in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a ubiquitous flavonoid in the plant kingdom, is renowned for its potent antioxidant and pharmacological properties.[1][2] In plants, quercetin and its derivatives play crucial roles in various physiological processes, including growth, development, and defense against biotic and abiotic stresses. One important modification of quercetin is sulfation, which alters its solubility, stability, and biological activity. This technical guide provides a comprehensive overview of the biosynthesis of a key sulfated derivative, Quercetin 3-sulfate, in plants. The process is primarily mediated by a class of enzymes known as sulfotransferases (SOTs), which catalyze the transfer of a sulfonyl group from a donor molecule to the hydroxyl group of quercetin.[3] This guide will delve into the core aspects of this biosynthetic pathway, including the enzymes involved, their kinetic properties, the regulatory mechanisms, and detailed experimental protocols for its study.

Core Biosynthetic Pathway

The biosynthesis of this compound is a crucial enzymatic reaction in plant secondary metabolism. This process involves the transfer of a sulfonate group from a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of the quercetin molecule. This reaction is catalyzed by specific cytosolic enzymes called sulfotransferases (SOTs).

The overall reaction can be summarized as:

Quercetin + PAPS → this compound + PAP

The key components of this pathway are:

-

Substrate: Quercetin, a flavonol synthesized via the phenylpropanoid pathway.

-

Sulfate Donor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is the activated form of sulfate in biological systems.

-

Enzyme: Flavonol 3-sulfotransferase (EC 2.8.2.25), a specific type of sulfotransferase that exhibits regioselectivity for the 3-hydroxyl group of flavonols like quercetin.[4]

In some plant species, such as those from the Flaveria genus, a series of sulfation steps can occur, leading to the formation of polysulfated quercetin derivatives.[3] The initial sulfation at the 3-position is often the first committed step in this cascade.

Quantitative Data on Quercetin Sulfation

The enzymatic sulfation of quercetin is characterized by specific kinetic parameters that vary depending on the plant species and the specific sulfotransferase isoform. The following tables summarize the available quantitative data for plant sulfotransferases acting on quercetin and related flavonols.

Table 1: Kinetic Parameters of Plant Flavonol Sulfotransferases

| Plant Species | Enzyme | Substrate | Apparent Km (µM) | Vmax | Reference |

| Flaveria chloraefolia | Flavonol 3-sulfotransferase | Quercetin | 0.4 | Not specified | [5] |

| Flaveria chloraefolia | Flavonol 3'-sulfotransferase | This compound | 0.2 | Not specified | [5] |

| Flaveria chloraefolia | Flavonol 4'-sulfotransferase | This compound | 0.4 | Not specified | [5] |

| Arabidopsis thaliana | AtSOT12 | 24-epicathasterone | 6.9 | Not specified | [3] |

Table 2: Optimal Reaction Conditions for Plant Sulfotransferases

| Plant Species | Enzyme | Optimal pH | Optimal Temperature (°C) | Reference |

| Flaveria chloraefolia | Flavonol 3-sulfotransferase | 6.5 and 8.5 | Not specified | [5] |

| Flaveria chloraefolia | Flavonol 3'-sulfotransferase | 7.5 | Not specified | [5] |

| Flaveria chloraefolia | Flavonol 4'-sulfotransferase | 7.5 | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression and Purification of Recombinant Plant Flavonol Sulfotransferase

This protocol describes the expression of a plant flavonol sulfotransferase in Escherichia coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the sulfotransferase cDNA insert (e.g., pET vector with a His-tag)

-

Luria-Bertani (LB) medium and agar plates with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Lysozyme

-

DNase I

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate for 16-20 hours at the lower temperature with shaking.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis. Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

-

Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated Ni-NTA column. Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged sulfotransferase with elution buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

-

Dialysis: Pool the fractions containing the purified protein and dialyze against dialysis buffer to remove imidazole and for buffer exchange.

-

Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if necessary. Determine the protein concentration, aliquot, and store at -80°C.

In Vitro Sulfotransferase Activity Assay

This protocol outlines a method to measure the activity of a purified recombinant sulfotransferase or a plant protein extract.

Materials:

-

Purified recombinant sulfotransferase or plant protein extract

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quercetin stock solution (in DMSO)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS) stock solution

-

Stop solution (e.g., 10% trichloroacetic acid or acetonitrile)

-

HPLC or LC-MS system for product analysis

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

-

Assay buffer

-

Quercetin (final concentration typically 10-100 µM)

-

Purified enzyme (the amount will need to be optimized)

-

-

Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding PAPS (final concentration typically 20-50 µM).

-

Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of stop solution.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.

-

Analysis: Analyze the supernatant for the formation of this compound using HPLC or LC-MS.

HPLC-DAD Method for Quantification of Quercetin and this compound

This protocol provides a method for the separation and quantification of quercetin and its sulfated product.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid). A typical gradient could be:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50-90% B

-

30-35 min: 90% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Monitor at 370 nm for both quercetin and this compound.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of quercetin and this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration for each compound.

-

Sample Analysis: Inject the supernatant from the sulfotransferase activity assay.

-

Quantification: Identify the peaks for quercetin and this compound based on their retention times compared to the standards. Quantify the amount of product formed using the calibration curve.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated as part of the broader flavonoid biosynthesis pathway. This regulation occurs at the transcriptional level, where various signaling molecules and transcription factors control the expression of the genes encoding sulfotransferases and other enzymes in the pathway.

Hormonal Regulation

Plant hormones such as auxin and ethylene have been shown to induce the accumulation of flavonols, including quercetin.[6][7] These hormones trigger distinct signaling cascades that converge on the activation of key transcription factors.

Transcriptional Regulation

The expression of flavonoid biosynthetic genes is primarily controlled by a complex of transcription factors belonging to the MYB , bHLH , and WD40 families.[8][9][10] This MBW complex binds to the promoter regions of target genes, thereby activating their transcription. While the direct regulation of flavonol sulfotransferase genes by the MBW complex is an area of ongoing research, it is hypothesized that these transcription factors play a role in coordinating the entire flavonoid metabolic pathway, including the final modification steps like sulfation.

Visualizations

Biosynthetic Pathway of this compound

References

- 1. A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability [mdpi.com]

- 2. The role of quercetin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The multi-protein family of sulfotransferases in plants: composition, occurrence, substrate specificity, and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel flavonol 3-sulfotransferase. Purification, kinetic properties, and partial amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Partial Purification and Characterization of Three Flavonol-Specific Sulfotransferases from Flaveria chloraefolia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic modulation of ethylene biosynthesis and signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Auxin and Ethylene Induce Flavonol Accumulation through Distinct Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Transcriptional control of flavonoid biosynthesis: fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Quercetin 3-Sulfate in Humans: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a ubiquitous dietary flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its potential health benefits, including antioxidant and anti-inflammatory properties. However, upon ingestion, quercetin undergoes extensive metabolism, and its in vivo biological activities are likely attributable to its various metabolites. Among these, quercetin 3-sulfate emerges as a key player in the systemic circulation. This technical guide provides a comprehensive overview of the metabolism of this compound in humans, detailing its absorption, biotransformation, and excretion, supported by quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways.

Absorption and Initial Metabolism of Quercetin

Dietary quercetin is predominantly present in glycosidic forms, which are hydrolyzed in the small intestine to the aglycone. Quercetin aglycone is then rapidly absorbed and undergoes extensive first-pass metabolism in the enterocytes and the liver.[1][2][3] The primary metabolic transformations are glucuronidation, sulfation, and methylation.[1][2]

Biotransformation to this compound and Other Major Metabolites

In the liver, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of quercetin, resulting in the formation of quercetin sulfate derivatives.[1] this compound is a prominent metabolite found in human plasma.[4] Alongside sulfation, glucuronidation by UDP-glucuronosyltransferases (UGTs) and methylation by catechol-O-methyltransferase (COMT) lead to a complex profile of circulating metabolites.[5][6] The major metabolites identified in human plasma following quercetin intake include quercetin-3'-sulfate, quercetin-3-glucuronide, and isorhamnetin-3-glucuronide (a methylated derivative).[1]

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of quercetin metabolites has been characterized in several human studies. The following tables summarize key quantitative data for quercetin 3'-sulfate and other major metabolites.

Table 1: Peak Plasma Concentrations (Cmax) of Major Quercetin Metabolites in Humans

| Metabolite | Dosage | Cmax (sub-micromolar) | Time to Cmax (h) | Reference |

| Quercetin-3'-sulfate | 275 µmol flavonols from fried onions | Detected in quantifiable amounts | 0.6–0.8 | [7][8] |

| Quercetin-3-glucuronide | 275 µmol flavonols from fried onions | Detected in quantifiable amounts | 0.6–0.8 | [7][8] |

| Isorhamnetin-3-glucuronide | 275 µmol flavonols from fried onions | Detected in quantifiable amounts | 0.6–0.8 | [7][8] |

| Quercetin diglucuronide | 275 µmol flavonols from fried onions | Detected in quantifiable amounts | 0.6–0.8 | [7][8] |

| Quercetin glucuronide sulphate | 275 µmol flavonols from fried onions | Detected in quantifiable amounts | 2.5 | [7][8] |

Table 2: Elimination Half-Lives (t1/2) of Major Quercetin Metabolites in Humans

| Metabolite | Dosage | t1/2 (h) | Reference |

| Quercetin-3'-sulfate | 275 µmol flavonols from fried onions | 1.71 | [7][8] |

| Quercetin-3-glucuronide | 275 µmol flavonols from fried onions | 2.33 | [7][8] |

| Quercetin diglucuronide | 275 µmol flavonols from fried onions | 1.76 | [7][8] |

| Isorhamnetin-3-glucuronide | 275 µmol flavonols from fried onions | 5.34 | [7][8] |

| Quercetin glucuronide sulphate | 275 µmol flavonols from fried onions | 4.54 | [7][8] |

Excretion

The excretion of quercetin metabolites occurs primarily through urine and feces. Urinary excretion accounts for a fraction of the total ingested quercetin, with the profile of metabolites in urine differing from that in plasma. This suggests further renal metabolism and clearance.[5][7] Notably, quercetin 3'-sulfate, a major plasma metabolite, is often found in only small amounts or is absent in urine, indicating potential renal processing.[5]

Experimental Protocols

The quantification of this compound and other metabolites in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).

Protocol: Quantification of Quercetin Metabolites in Human Plasma and Urine by LC-MS/MS

1. Sample Preparation:

-

Plasma: To a 100 µL plasma sample, add an internal standard (e.g., kaempferol). Precipitate proteins with 200 µL of acetonitrile. Centrifuge at 10,000 x g for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

-

Urine: Dilute the urine sample 1:1 with the mobile phase. Add an internal standard. Centrifuge to remove any particulates.

2. Enzymatic Hydrolysis (for total aglycone measurement):

-

To determine the total amount of quercetin, plasma or urine samples can be treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form prior to extraction.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for specific quantification of this compound and other metabolites. Monitor specific precursor-to-product ion transitions.

-

4. Quantification:

-

Construct a calibration curve using known concentrations of authentic standards of this compound and other metabolites. Calculate the concentration in the unknown samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Biological Activity

While quercetin aglycone has been extensively studied for its effects on various signaling pathways, emerging evidence suggests that its metabolites, including this compound, may also possess biological activity. The primary signaling pathways influenced by quercetin and potentially its metabolites include:

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Quercetin is a known activator of the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[9][10][11]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Quercetin has been shown to modulate MAPK signaling cascades, which are involved in cell proliferation, differentiation, and apoptosis.[6][8][12]

-

Nuclear Factor-kappa B (NF-κB) Pathway: Quercetin can inhibit the NF-κB signaling pathway, a key player in the inflammatory response.[13]

The extent to which this compound directly modulates these pathways is an active area of research. It is plausible that deconjugation of this compound at target tissues could release the active aglycone, or the sulfate conjugate itself may have direct biological effects.[9]

Visualizations

Metabolic Pathway of Quercetin

Caption: Metabolic pathway of quercetin in humans.

Experimental Workflow for Quercetin Metabolite Analysis

Caption: Experimental workflow for quercetin metabolite analysis.

Signaling Pathways Influenced by Quercetin

Caption: Key signaling pathways modulated by quercetin.

Conclusion

This compound is a significant metabolite of dietary quercetin in humans, characterized by rapid formation and a relatively short half-life in plasma. Its metabolism is intricately linked with glucuronidation and methylation, leading to a diverse array of circulating conjugates. While the biological activities of quercetin have been extensively studied, the specific roles of its sulfated metabolites are an evolving field of research. Understanding the metabolic fate and biological actions of this compound is crucial for elucidating the mechanisms behind the health effects of quercetin and for the development of flavonoid-based therapeutic agents. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in this domain.

References

- 1. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One [journals.plos.org]

- 5. agilent.com [agilent.com]

- 6. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Semisynthetic flavonoid 7-O-galloylquercetin activates Nrf2 and induces Nrf2-dependent gene expression in RAW264.7 and Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of Quercetin on the Nrf2 Pathway [casi.org]

- 10. Quercetin induces cell death by caspase-dependent and p38 MAPK pathway in EGFR mutant lung cancer cells [kosinmedj.org]

- 11. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vivo Generation of Quercetin 3-Sulfate from Natural Food Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin, a ubiquitous flavonoid found in numerous plant-based foods, undergoes extensive metabolism following ingestion, leading to the formation of various conjugates in the human body. Among these, Quercetin 3-sulfate is a significant metabolite found circulating in plasma. This technical guide provides a comprehensive overview of the natural dietary sources of quercetin, the metabolic pathways leading to the in vivo formation of this compound, and the analytical methodologies for its quantification. Furthermore, it explores the current understanding of the biological activities and potential signaling pathways modulated by this metabolite, presenting key data and experimental protocols for researchers in the field.

Introduction: From Dietary Quercetin to Circulating this compound

Quercetin is not directly present in significant amounts in its aglycone form in food. Instead, it is typically found as glycosides, such as quercetin-3-O-glucoside and quercetin-4'-O-glucoside. Following consumption, these glycosides are hydrolyzed in the small intestine, releasing the quercetin aglycone, which is then absorbed and rapidly metabolized by phase II enzymes in the intestinal cells and the liver. This extensive metabolism results in the formation of glucuronidated, sulfated, and methylated conjugates, which are the primary forms of quercetin found in systemic circulation. This compound is one of the prominent sulfated metabolites identified in human plasma and urine after the consumption of quercetin-rich foods.[1] Understanding the dietary precursors and metabolic fate of quercetin is crucial for elucidating its bioavailability and biological effects.

Natural Food Sources of Quercetin

While this compound itself is a metabolite, its formation is directly dependent on the dietary intake of quercetin and its glycosides. A variety of fruits, vegetables, and beverages are rich sources of these precursors.

Table 1: Major Dietary Sources of Quercetin

| Food Source | Predominant Quercetin Glycosides |

| Onions (especially red) | Quercetin-3,4'-diglucoside, Quercetin-4'-glucoside |

| Apples (peel) | Quercetin-3-O-galactoside, Quercetin-3-O-rhamnoside, Quercetin-3-O-arabinoside |

| Berries (e.g., cranberries, blueberries) | Quercetin-3-O-galactoside, Quercetin-3-O-glucoside |

| Grapes (red) | Quercetin-3-O-glucuronide, Quercetin-3-O-glucoside |

| Cherries | Quercetin-3-O-rutinoside, Quercetin-3-O-glucoside |

| Broccoli | Quercetin-3-O-sophoroside, Quercetin-3-O-glucoside |

| Kale | Quercetin-3-O-sophoroside-7-O-glucoside |

| Tea (green and black) | Quercetin-3-O-rutinoside (rutin) |

| Capers | Quercetin-3-O-rutinoside (rutin) |

In Vivo Formation and Quantitative Data of this compound

Upon absorption, quercetin undergoes sulfation, a process catalyzed by sulfotransferase (SULT) enzymes, primarily in the liver and small intestine. This conjugation increases the water solubility of quercetin, facilitating its circulation and eventual excretion.

Quantitative Data on Plasma Concentrations

Limited studies have quantified the circulating levels of individual quercetin metabolites after the consumption of specific foods. The following table summarizes key findings from a human intervention study.

Table 2: Plasma Pharmacokinetic Parameters of Quercetin Metabolites After Consumption of Applesauce Enriched with Apple Peel or Onion Powder (Containing ~180 μmol of Quercetin Glycosides) [2]

| Metabolite | Food Source Enrichment | Cmax (ng/mL) |

| Quercetin Sulfate | Apple Peel | 4.6 |

| Onion Powder | 37.3 | |

| Quercetin Glucuronide | Apple Peel | 15.5 |

| Onion Powder | 212.8 | |

| Quercetin Diglucuronide | Apple Peel | 9.3 |

| Onion Powder | 168.8 | |

| Quercetin Glucuronide Sulfate | Apple Peel | 1.3 |

| Onion Powder | 43.0 | |

| Methyl Quercetin Glucuronide | Apple Peel | 7.5 |

| Onion Powder | 90.1 | |

| Methyl Quercetin Diglucuronide | Apple Peel | 3.6 |

| Onion Powder | 65.4 |

Cmax: Maximum plasma concentration.

Experimental Protocols

The accurate quantification of this compound in biological matrices requires sensitive and specific analytical methods, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Synthesis of this compound Standard

The availability of pure analytical standards is critical for accurate quantification. A common method for the synthesis of quercetin sulfates involves the reaction of quercetin with a sulfating agent.

-

Reaction: Quercetin is reacted with a molar excess of a sulfur trioxide-amine complex (e.g., sulfur trioxide-N-triethylamine) in an appropriate solvent.

-

Purification: The resulting mixture of monosulfates and disulfates is then separated and purified using high-performance liquid chromatography (HPLC).

-

Characterization: The structure of the synthesized this compound is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[3]

Sample Preparation for Plasma Analysis

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge at approximately 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization, is commonly employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of sulfated flavonoids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (the molecular ion of this compound) to a specific product ion.

-

Signaling Pathways and Biological Activity

The biological activities of quercetin metabolites are a subject of ongoing research. While some studies suggest that sulfation may inactivate the parent compound, others indicate that metabolites like this compound may possess their own biological effects or can be de-sulfated at target tissues to release the active aglycone.[4] The signaling pathways modulated by quercetin have been extensively studied, and it is hypothesized that its metabolites may contribute to these effects.

Quercetin's Influence on Inflammatory Signaling

Quercetin has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling pathway. This pathway is central to the expression of various inflammatory genes.

Caption: Postulated influence of Quercetin on the NF-κB signaling pathway.

Experimental Workflow for Studying Quercetin Metabolism

The investigation of quercetin metabolism and the quantification of its metabolites typically follows a structured workflow.

Caption: General experimental workflow for quercetin metabolite analysis.

Conclusion and Future Directions

This compound is a key metabolite of dietary quercetin, and its presence in plasma reflects the intake and subsequent biotransformation of this common flavonoid. While analytical methods for its detection and quantification are well-established, further research is needed to expand the quantitative data on its formation from a wider variety of food sources. Moreover, the specific biological activities of this compound and its direct effects on signaling pathways remain an important area for future investigation. A deeper understanding of the bioactivity of quercetin metabolites is essential for accurately assessing the health benefits associated with the consumption of quercetin-rich foods.

References

- 1. scilit.com [scilit.com]

- 2. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A synthetic approach to the generation of quercetin sulfates and the detection of quercetin 3'-O-sulfate as a urinary metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

The Discovery and Isolation of Quercetin 3-Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-sulfate is a primary metabolite of quercetin, a ubiquitous flavonoid found in a variety of plant-based foods. The sulfation of quercetin at the 3-position is a key metabolic step in mammals, significantly enhancing its solubility and bioavailability. This biotransformation, however, modulates its biological activity, a subject of ongoing research. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on experimental protocols and quantitative data.

Introduction

Quercetin, a potent antioxidant and anti-inflammatory agent, undergoes extensive metabolism following ingestion. One of the principal metabolic pathways is sulfation, catalyzed by sulfotransferase enzymes, leading to the formation of various quercetin sulfate conjugates. Among these, this compound is a significant metabolite found in human plasma.[1] Its discovery and isolation have been pivotal in understanding the pharmacokinetics and biological effects of quercetin in vivo. While initially identified as a product of mammalian metabolism, this compound has also been isolated from natural plant sources, highlighting the diverse metabolic capabilities within the plant kingdom.

Discovery and Natural Occurrence

The first identification of this compound as a plant-derived natural product was in the leaves of Psidium guajava (guava).[2][3] This discovery was significant as it expanded the known distribution of sulfated flavonoids beyond their role as mammalian metabolites. The identification was achieved through rigorous analytical techniques, primarily high-performance liquid chromatography coupled with photodiode array detection and high-resolution mass spectrometry (HPLC-PDA-HRMS).[2]

Experimental Protocols: Isolation from Psidium guajava Leaves

The following is a representative protocol for the isolation and purification of this compound from Psidium guajava leaves, compiled from established flavonoid extraction methodologies.

Extraction

-

Sample Preparation: Fresh leaves of Psidium guajava are collected, washed, and dried in a shaded, well-ventilated area. The dried leaves are then ground into a fine powder.

-

Soxhlet Extraction: The powdered leaf material is subjected to exhaustive extraction using 80% methanol in a Soxhlet apparatus for 24 hours.[4]

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove pigments and less polar compounds. The flavonoid sulfates typically remain in the aqueous or ethyl acetate fraction.

-

Column Chromatography (Silica Gel): The enriched fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Gel Filtration (Sephadex LH-20): Fractions showing the presence of polar flavonoids are pooled and further purified by gel filtration chromatography on a Sephadex LH-20 column, eluting with methanol.[5] This step is effective in separating flavonoids from other polyphenolic compounds.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase.[4] Fractions corresponding to the peak of this compound are collected, pooled, and lyophilized to obtain the pure compound.

Physicochemical Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key tool for the identification of this compound.

| Ionization Mode | Parameter | Value |

| Negative ESI-MS | [M-H]⁻ | m/z 381.01 |

| Negative ESI-MS/MS | Fragment ion (loss of SO₃) | m/z 301.03 |

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are essential for confirming the position of the sulfate group. The chemical shifts are compared to those of the parent compound, quercetin.

| ¹H NMR (DMSO-d₆, δ ppm) | Quercetin | This compound (Predicted) |

| H-6 | 6.19 (d, J=2.0 Hz) | Shifts are expected to be similar |

| H-8 | 6.41 (d, J=2.0 Hz) | Shifts are expected to be similar |

| H-2' | 7.68 (d, J=2.2 Hz) | Shifts are expected to be similar |

| H-5' | 6.94 (d, J=8.5 Hz) | Shifts are expected to be similar |

| H-6' | 7.54 (dd, J=8.5, 2.2 Hz) | Shifts are expected to be similar |

| ¹³C NMR (DMSO-d₆, δ ppm) | Quercetin | This compound (Predicted) |

| C-2 | 147.8 | Shift |

| C-3 | 135.8 | Significant shift |

| C-4 | 175.9 | Shift |

| C-5 | 160.8 | Minor shift |

| C-6 | 98.2 | Minor shift |

| C-7 | 164.0 | Minor shift |

| C-8 | 93.4 | Minor shift |

| C-9 | 156.2 | Minor shift |

| C-10 | 103.1 | Minor shift |

| C-1' | 122.1 | Minor shift |

| C-2' | 115.1 | Minor shift |

| C-3' | 145.1 | Minor shift |

| C-4' | 146.8 | Minor shift |

| C-5' | 115.7 | Minor shift |

| C-6' | 120.1 | Minor shift |

Table 3: ¹³C NMR Data for Quercetin. The most significant changes upon sulfation at the 3-position are expected for C-2, C-3, and C-4.

Biological Activity and Signaling Pathways

The biological activity of this compound is a complex topic. While quercetin is known to modulate numerous signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways, the direct effects of its sulfated metabolites are less clear.[6][7][8][9]

Current evidence suggests that the biological activity of this compound in vivo may be largely dependent on its enzymatic desulfation back to the parent quercetin aglycone. This conversion can occur in various tissues, allowing for the localized release of active quercetin. Therefore, this compound can be considered a circulating reservoir and a transport form of quercetin.

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Quercetin has been shown to inhibit this pathway in various cancer cell lines, contributing to its anti-cancer effects.[6][7][8]

Quantitative Data

The quantification of this compound is crucial for pharmacokinetic studies. HPLC-based methods are commonly employed for this purpose.

| Matrix | Compound | Concentration Range | Analytical Method |

| Human Plasma | This compound | 2-50 µg/mL (in extracts) | HPLC-DAD |

| Human Plasma | Total Quercetin Metabolites | ng/mL to low µg/mL range | LC-MS/MS |

Table 4: Quantitative Analysis of this compound.

Conclusion

This compound is a key metabolite in the biotransformation of dietary quercetin. Its discovery in natural sources such as Psidium guajava has opened new avenues for research into the metabolic pathways of flavonoids in plants. The isolation and purification of this compound, though challenging, are essential for a thorough investigation of its biological properties. While the direct biological activity of this compound appears to be limited, its role as a stable, circulating precursor to the highly active quercetin aglycone is of significant pharmacological importance. Further research is warranted to fully elucidate the specific roles of sulfated flavonoids in human health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Quercetin 3-sulfate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-sulfate, a major plasma metabolite of the dietary flavonoid quercetin, is increasingly recognized for its significant biological activities. As the body of research expands, a comprehensive understanding of its chemical properties, biological functions, and the molecular pathways it modulates becomes crucial for harnessing its therapeutic potential. This technical guide provides an in-depth overview of this compound, consolidating its chemical identifiers, quantitative biological data, and detailed experimental methodologies. Furthermore, it visually elucidates key signaling pathways and experimental workflows through precisely rendered diagrams, offering a critical resource for researchers in pharmacology, biochemistry, and drug development.

Chemical Identity and Properties

This compound is formed in the human body following the consumption of quercetin-rich foods. The sulfation at the 3-position significantly alters its physicochemical properties, including its solubility and bioavailability, compared to its parent compound.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in research and regulatory contexts.

| Identifier | Value |

| CAS Number | 60889-05-6[1] |

| PubChem CID | 5280362[2] |

| IUPAC Name | [2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate[2] |

| Molecular Formula | C₁₅H₁₀O₁₀S[2] |

| Molecular Weight | 382.3 g/mol [2] |

| InChI | InChI=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23) |

| InChIKey | DNAYVNOVGHZZLH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O)O |

| Synonyms | Quercetin 3-O-sulfate, Quercetin 3-monosulfate, Q3S[2] |

Table 1: Chemical Identifiers for this compound. This table summarizes the key chemical identifiers for this compound.

Biological Activities and Quantitative Data

This compound exhibits a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While much of the research has focused on its parent compound, quercetin, emerging evidence highlights the distinct and potent activities of this sulfated metabolite.

Antioxidant Activity

The antioxidant capacity of this compound is a key aspect of its biological function. However, studies have shown that its activity can differ from that of quercetin.

| Assay | Test System | IC₅₀ (µM) | Reference |

| DPPH Radical Scavenging | Chemical Assay | More efficient than quercetin-4'-O-sulfate | [3] |

| Ferric Reducing Antioxidant Power (FRAP) | Chemical Assay | Less effective than quercetin-4'-O-sulfate | [3] |

Table 2: Antioxidant Activity of this compound. This table presents available quantitative data on the antioxidant activity of this compound.

Anticancer Activity

This compound has demonstrated potential in cancer research, though its efficacy can be cell-line dependent.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| CT-26 | Colon Carcinoma | Varies with exposure time | [4] |

| MCF-7 | Breast Cancer | Varies with exposure time | [4] |

| PC-3 | Prostate Cancer | Varies with exposure time | [4] |

| LNCaP | Prostate Cancer | Varies with exposure time | [4] |

Table 3: Anticancer Activity of Quercetin (Parent Compound). This table presents IC₅₀ values for quercetin in various cancer cell lines. Data for this compound is still emerging.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of this compound.

Chemoenzymatic Synthesis of this compound

This protocol describes a chemoenzymatic method for the synthesis of this compound, which offers advantages in terms of regioselectivity and milder reaction conditions compared to purely chemical methods.[3][5][6]

Materials:

-

Quercetin

-

Arylsulfotransferase (e.g., from Desulfitobacterium hafniense)

-

p-Nitrophenyl sulfate (pNPS)

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Ethyl acetate

-

Sephadex LH-20

-

Methanol

-

Water

-

Sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: Dissolve quercetin in a minimal amount of methanol. Prepare a reaction mixture containing potassium phosphate buffer, the dissolved quercetin, and p-nitrophenyl sulfate.

-

Enzymatic Reaction: Initiate the reaction by adding the arylsulfotransferase enzyme to the mixture. Incubate the reaction at 37°C with gentle agitation for a specified period (e.g., 24 hours), monitoring the progress by HPLC.

-

Extraction: After the reaction, acidify the mixture and extract the products with ethyl acetate.

-

Purification: Concentrate the ethyl acetate extract and subject it to column chromatography on Sephadex LH-20, eluting with a methanol-water gradient.

-

Neutralization and Isolation: The purified quercetin sulfate fractions may exhibit low solubility. Neutralize these fractions with aqueous NaOH to improve solubility and then lyophilize to obtain the solid product.[3]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and analysis of this compound.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes is a common starting point. The gradient should be optimized based on the specific separation needs.

Detection:

-

Monitor the elution profile at a wavelength where this compound has strong absorbance, typically around 254 nm and 370 nm.

Procedure:

-

Dissolve the crude synthetic mixture or sample extract in the initial mobile phase composition.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient elution program.

-

Collect fractions corresponding to the peak of this compound, identified by its retention time and UV spectrum in comparison to a standard, if available.

-

Pool the collected fractions and remove the solvent under vacuum.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, CT-26)

-

Complete cell culture medium

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Western Blot Analysis of MAPK Pathway Activation

This protocol details the detection of phosphorylated p38 MAPK, a key component of the MAPK signaling pathway, by Western blotting.

Materials:

-

Cells or tissue lysates

-

Protein lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and/or a stimulant (e.g., LPS).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total p38 MAPK and a loading control (e.g., β-actin) to normalize the results.

Signaling Pathways and Molecular Mechanisms

Quercetin and its metabolites are known to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the putative mechanisms of action of this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Quercetin has been shown to influence this pathway, and its sulfated metabolite may share or have distinct effects.

Caption: Putative inhibition of the p38 MAPK pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Quercetin is a known inhibitor of this pathway, and this compound is also implicated in its modulation.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of this compound in a cell-based model.

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Conclusion

This compound, as a primary metabolite of quercetin, demonstrates significant biological activities that warrant further investigation for its potential therapeutic applications. This technical guide provides a foundational resource for researchers by consolidating its chemical identifiers, summarizing available quantitative data, presenting detailed experimental protocols, and visualizing its interactions with key cellular signaling pathways. As research in this area continues, a deeper understanding of the specific roles and mechanisms of this compound will be essential for translating its potential into novel therapeutic strategies for a range of diseases.

References

- 1. Quercetin 3-O-sulfate - Wikipedia [en.wikipedia.org]

- 2. This compound | C15H10O10S | CID 5280362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic Preparation and Biophysical Properties of Sulfated Quercetin Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic Preparation and Biophysical Properties of Sulfated Quercetin Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Quercetin 3-sulfate: Physicochemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-sulfate, a primary metabolite of the widely studied flavonoid quercetin, is a molecule of significant interest in the fields of pharmacology and nutritional science. Its sulfated form enhances water solubility and bioavailability, influencing its biological activities, which include antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in cellular signaling pathways.

Physicochemical Properties

This compound ([2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate) is a sulfated derivative of quercetin.[1] The addition of a sulfate group at the 3-position significantly alters its physicochemical characteristics compared to the parent compound.[2]

General and Calculated Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These values are a combination of experimentally derived and computationally predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₁₀S | [1][2] |

| Molecular Weight | 382.3 g/mol | [1] |

| CAS Number | 60889-05-6 | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Solubility | Soluble in water.[2] Slightly soluble in DMSO and Methanol (heating and sonication may be required for the latter).[3] Practically insoluble in water according to some computational models.[4] | |

| logP (Octanol-Water Partition Coefficient) | 0.87 (ALOGPS), 1.68 (ChemAxon) | [4][5] |

| logS (Aqueous Solubility) | -2.8 (ALOGPS) | [4][5] |

| pKa (Strongest Acidic) | -2.5 (ChemAxon) | [4][5] |

| pKa (Strongest Basic) | -5.5 (ChemAxon) | [4][5] |

| Polar Surface Area | 170.82 Ų (ChemAxon) | [4][5] |

| Hydrogen Bond Donor Count | 5 | [4][5] |

| Hydrogen Bond Acceptor Count | 9 | [4][5] |

| Rotatable Bond Count | 3 | [4][5] |

Experimental Protocols

The synthesis, isolation, and characterization of this compound are critical for its study. Below are detailed methodologies based on established protocols.

Synthesis of this compound

2.1.1. Chemical Synthesis

A common method for the chemical synthesis of quercetin sulfates involves the use of a sulfur trioxide-N-triethylamine complex.[6][7]

-

Materials: Quercetin, dry pyridine, dioxane, sulfur trioxide-N-triethylamine complex, nitrogen gas, methanol, water, Sephadex LH-20 column, HPLC system.

-

Procedure:

-

Remove water from quercetin (500 mg) by dissolving it in dry pyridine and then removing the pyridine by rotary evaporation.

-

Dissolve the dried quercetin in dioxane (50 mL).

-

Add a 10-fold molar excess of sulfur trioxide-N-triethylamine complex to the solution under a nitrogen atmosphere to prevent contact with air.

-

Allow the reaction to proceed in a water bath at 40°C for 90 minutes. The sulfated products will precipitate.

-

Decant the dioxane and redissolve the precipitate in 10% aqueous methanol.

-

Fractionate the mixture using a Sephadex LH-20 column, eluting with 10% and then 20% aqueous ethanol to separate the monosulfates.

-

Collect the fractions containing monosulfates, concentrate them under vacuum, and redissolve in ultrapure water.

-

Further purify individual quercetin sulfates using semi-preparative HPLC.[6]

-

2.1.2. Chemoenzymatic Synthesis

Chemoenzymatic methods offer a milder and more regioselective approach to sulfation. Arylsulfotransferase (AST) from Desulfitobacterium hafniense can be utilized for this purpose.[8][9]

-

Materials: Quercetin, acetone, Tris-glycine buffer (100 mM, pH 8.9), p-nitrophenyl sulfate (p-NPS), arylsulfotransferase (AST) from D. hafniense, argon atmosphere, ethyl acetate, methanol, Sephadex LH-20 column.

-

Procedure:

-

Dissolve quercetin (200 mg) in 5 mL of acetone.

-

Add 24 mL of Tris-glycine buffer, p-NPS (205 mg), and AST (2 mL, 360 U/mL) to the quercetin solution.

-

Incubate the mixture for approximately 5 hours at 30°C under an argon atmosphere.

-

Monitor the reaction progress by HPLC or TLC.

-

Reduce the volume of the reaction mixture by half using a rotary evaporator to remove organic solvents.

-

Adjust the pH to 7.5–7.7 and extract with ethyl acetate (3 x 50 mL) to remove p-nitrophenol and any unreacted starting material.

-

Evaporate the aqueous phase, dissolve the residue in 2 mL of 80% methanol, and load it onto a Sephadex LH-20 column equilibrated with 80% aqueous methanol for purification.[9]

-

Isolation and Purification

Isolation of this compound from biological or synthetic mixtures is typically achieved through chromatographic techniques.

-

Solid-Phase Extraction (SPE): Weak anion exchange cartridges can be employed to effectively separate sulfated metabolites from neutral and basic interferents in biological samples like plasma and urine.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for both the analysis and purification of this compound. Semi-preparative HPLC is often used to isolate the pure compound from reaction mixtures or biological extracts.[6]

-

Column Chromatography: As mentioned in the synthesis protocols, Sephadex LH-20 column chromatography is effective for the fractionation of quercetin sulfates.[6][9]

Analytical Characterization

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used. This compound characteristically shows a loss of 80 Da, corresponding to the sulfate group (SO₃), during collision-induced dissociation.[1][10] The high-resolution mass spectrometry (HRMS) calculated m/z for the deprotonated molecule [M-H]⁻ is 380.99219.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of quercetin sulfates.[1][8] The position of the sulfate group can be determined by observing the chemical shifts of the protons and carbons in the flavonoid backbone.[11][12][13] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are used for complete spectral assignment.[1][14] Deuterated dimethyl sulfoxide (DMSO-d₆) is a preferred solvent for NMR analysis of this compound.[1]

-

UV-Visible Spectroscopy: UV-Vis spectroscopy can also be used to characterize this compound, with the spectrum differing slightly from its isomers.[8][9]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, although sometimes with different potency compared to its parent aglycone. It is known to possess antioxidant and anti-inflammatory properties.[2]

One of the notable anti-inflammatory mechanisms of this compound is its ability to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[15]

Downregulation of COX-2 Expression

The following diagram illustrates the simplified signaling pathway leading to COX-2 expression and the inhibitory action of this compound.

Caption: this compound inhibits the NF-κB pathway, downregulating COX-2 expression.

Experimental Workflow for Assessing COX-2 Inhibition

The following diagram outlines a typical experimental workflow to investigate the effect of this compound on COX-2 expression in a cell-based assay.

References

- 1. Buy this compound | 60889-05-6 [smolecule.com]

- 2. CAS 60889-05-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound Potassium Salt | 121241-74-5 [chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0303771) [hmdb.ca]

- 5. NP-MRD: Showing NP-Card for this compound (NP0049884) [np-mrd.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A synthetic approach to the generation of quercetin sulfates and the detection of quercetin 3'-O-sulfate as a urinary metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemoenzymatic Preparation and Biophysical Properties of Sulfated Quercetin Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoenzymatic Preparation and Biophysical Properties of Sulfated Quercetin Metabolites [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of sulfated quercetin and epicatechin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Quercetin 3-Sulfate: A Primary Metabolite in Focus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Quercetin, a ubiquitous dietary flavonoid, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its therapeutic application is often hampered by low bioavailability. Upon ingestion, quercetin is extensively metabolized, with Quercetin 3-Sulfate (Q3S) emerging as one of its primary circulating forms. This technical guide provides an in-depth exploration of the role of Q3S, offering researchers and drug development professionals a comprehensive overview of its pharmacokinetics, biological activities, and underlying molecular mechanisms. We present quantitative data in structured tables for clear comparison, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and workflows to facilitate a deeper understanding of this key quercetin metabolite.

Introduction: From Quercetin to its Metabolites

Quercetin is a potent antioxidant flavonoid found in numerous fruits, vegetables, and grains.[1] Despite its promising in vitro bioactivities, the in vivo efficacy of quercetin is limited by its poor water solubility and extensive first-pass metabolism in the small intestine and liver.[2] Following oral administration, quercetin is rapidly and extensively converted into various metabolites, primarily glucuronidated and sulfated conjugates.[2][3] Among these, this compound (Q3S) is a significant metabolite found in human plasma.[2] Understanding the biological activities of these metabolites is crucial, as they are the predominant forms that interact with tissues and cells in the body. This guide focuses specifically on the role and characteristics of Q3S as a primary and biologically active metabolite of quercetin.

Metabolism and Pharmacokinetics of this compound

The metabolic journey of quercetin to Q3S is a critical determinant of its systemic presence and activity.

Metabolic Pathway

Upon absorption, quercetin undergoes phase II metabolism, primarily in the enterocytes of the small intestine and later in the liver. Sulfation is a key conjugation reaction catalyzed by sulfotransferase enzymes (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of quercetin. The 3-hydroxyl group of quercetin is a primary site for this sulfation, leading to the formation of this compound.

Pharmacokinetic Profile

While pharmacokinetic data for quercetin itself is abundant, specific data for its individual metabolites are less common. However, studies analyzing the plasma of individuals after quercetin consumption have provided insights into the circulation of its sulfated forms. The Cmax for total quercetin sulfates has been reported to be approximately 37.3 ng/mL after the consumption of onion powder, a rich source of quercetin glucosides.[4] It is important to note that this value represents the combined concentration of all quercetin sulfate isomers, of which Q3S is a major contributor.

Table 1: Pharmacokinetic Parameters of Quercetin and its Sulfated Metabolites in Humans

| Compound | Dosage/Source | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Quercetin (aglycone) | 500 mg (capsule) | - | ~2.7 | - | ~3.5 |

| Total Quercetin Sulfates | Onion Powder (~100 mg quercetin equiv.) | 37.3 | - | - | - |

Note: Data for individual quercetin sulfate isomers are limited. The provided Cmax for total quercetin sulfates is indicative of the systemic exposure to these metabolites.

Biological Activities of this compound

Emerging evidence suggests that Q3S is not merely an inactive metabolite but possesses significant biological activities, particularly in the realms of anti-inflammatory and antioxidant action.

Anti-Inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Q3S has demonstrated notable anti-inflammatory properties. A key finding is its ability to inhibit cyclooxygenase-2 (COX-2) activity at a concentration of 10 µM.[5] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandins.

Antioxidant Potential

While sulfation can sometimes diminish the antioxidant capacity of flavonoids compared to their aglycone forms, Q3S retains antioxidant properties. The antioxidant activity of quercetin and its derivatives is often assessed through their ability to scavenge free radicals.

Table 2: Comparative Biological Activities of Quercetin and its Metabolites

| Compound | Biological Activity | Assay | IC50 / Effective Concentration |

| Quercetin | Antioxidant | DPPH Radical Scavenging | ~16 µg/mL |

| Quercetin | Antioxidant | H2O2 Scavenging | ~36 µg/mL |

| This compound | Anti-inflammatory | COX-2 Inhibition | 10 µM |

| Quercetin-3, 3', 4'-triacetate | Anti-inflammatory | Carrageenan-induced rat paw edema | 14-49% inhibition |

| Quercetin-3, 3', 4'-triacetate | Antioxidant | DPPH Radical Scavenging | 325.57 µg/mL |

Molecular Mechanisms of Action